molecular formula C11H11N3O2 B8619098 1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole

1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole

Cat. No. B8619098
M. Wt: 217.22 g/mol
InChI Key: ORJXJCYKNWCFOH-UHFFFAOYSA-N
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Description

1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

1-[2-(4-nitrophenyl)ethyl]pyrazole

InChI

InChI=1S/C11H11N3O2/c15-14(16)11-4-2-10(3-5-11)6-9-13-8-1-7-12-13/h1-5,7-8H,6,9H2

InChI Key

ORJXJCYKNWCFOH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(2-bromoethyl)-4-nitrobenzene (18.7 g), pyrazole (5.53 g) and potassium hydroxide (4.56 g) was stirred at 140° C. for 8 min. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to give 1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole (1.37 g, 8%) as crystals from a fraction eluted with hexane-ethyl acetate (1:2, v/v). Recrystallization thereof from ethyl acetate-hexane gave yellow prism crystals. melting point: 92-93° C.
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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